3-amino-N-(2,3-dimethylphenyl)benzamide

Description

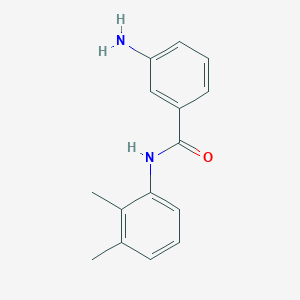

Structure

2D Structure

Properties

IUPAC Name |

3-amino-N-(2,3-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGORUYGVLRARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424186 | |

| Record name | 3-amino-N-(2,3-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102630-86-4 | |

| Record name | 3-amino-N-(2,3-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-amino-N-(2,3-dimethylphenyl)benzamide

This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for the novel compound, 3-amino-N-(2,3-dimethylphenyl)benzamide. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps, but also the underlying scientific rationale for key experimental choices.

Introduction: The Rationale and Potential of Novel Benzamides

N-substituted benzamides are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] The specific structural motifs of an aminobenzamide core coupled with a substituted phenyl ring offer a versatile scaffold for designing molecules with targeted biological interactions. The title compound, this compound, combines the hydrogen bonding capabilities of the amino and amide groups with the steric and electronic influence of the dimethylphenyl moiety, making it a compound of interest for further investigation in drug discovery programs.

This document outlines a validated, two-step synthetic approach, beginning with the amidation of 3-nitrobenzoyl chloride, followed by the reduction of the nitro group. Furthermore, it details a comprehensive suite of analytical techniques for the structural elucidation and purity assessment of the final product.

Part 1: Synthesis of this compound

The synthesis is logically divided into two primary stages: the formation of the amide bond and the subsequent reduction of the nitro functional group.

Workflow for the Synthesis

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of the Intermediate, 3-nitro-N-(2,3-dimethylphenyl)benzamide

The initial step involves an amidation reaction between 3-nitrobenzoyl chloride and 2,3-dimethylaniline. The acid chloride is a highly reactive species, readily undergoing nucleophilic acyl substitution with the primary amine.

Protocol:

-

Acyl Chloride Formation: 3-Nitrobenzoic acid is converted to 3-nitrobenzoyl chloride. A common and effective method is refluxing with thionyl chloride (SOCl₂).[2][3] An alternative is the use of oxalyl chloride with a catalytic amount of DMF.[4]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add an equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture. This is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

-

Acyl Chloride Addition: Slowly add a solution of 3-nitrobenzoyl chloride in the same anhydrous solvent to the stirred solution of the aniline derivative at 0 °C. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to Form the Final Product

The reduction of the aromatic nitro group to a primary amine is a well-established transformation with several reliable methods.[5][6] The choice of reducing agent is critical to ensure chemoselectivity, leaving the amide bond intact.

Protocol:

-

Choice of Reducing Agent: A common and effective method for this reduction is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol.[7] This method is favored for its mild conditions and high yield. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source can be employed.[7][8]

-

Reaction Setup: Dissolve the intermediate, 3-nitro-N-(2,3-dimethylphenyl)benzamide, in ethanol in a round-bottom flask.

-

Reagent Addition: Add an excess of SnCl₂·2H₂O to the solution and reflux the mixture for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution. The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography or recrystallization to yield this compound.

Part 2: Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Characterization Workflow

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-amino-N-(2,3-dimethylphenyl)benzamide

Foreword

In the landscape of modern chemical research, particularly within drug discovery and materials science, a thorough understanding of a molecule's fundamental properties is the bedrock of innovation. It is the bridge between a chemical structure on paper and its tangible behavior in a complex system. This guide is dedicated to providing an in-depth, practical, and scientifically rigorous examination of 3-amino-N-(2,3-dimethylphenyl)benzamide. Our objective is to move beyond a mere listing of data points, instead offering a narrative that explains the causality behind experimental choices and the implications of the resulting data. This document is structured to serve as a foundational reference for researchers, scientists, and drug development professionals, enabling them to leverage this compound with a comprehensive understanding of its characteristics.

Molecular Identity and Structural Elucidation

The unambiguous identification of a compound is the first and most critical step in any scientific investigation. This section establishes the precise chemical identity of this compound through standardized nomenclature and structural representation.

Chemical Structure

The molecule is a disubstituted benzamide. The core is a benzoic acid derivative with an amino group at the meta- (3-) position. This is connected via an amide linkage to a 2,3-dimethylaniline moiety. This specific arrangement of functional groups and substituents dictates its steric and electronic properties.

Caption: 2D structure of this compound.

Chemical Identifiers

To ensure data integrity and facilitate cross-referencing across databases and publications, the following identifiers are provided.

| Identifier | Value | Authoritative Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 102630-86-4 | [1][2][3] |

| Molecular Formula | C₁₅H₁₆N₂O | [1] |

| Molecular Weight | 240.30 g/mol | [1][4] |

| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)N)C | N/A |

| InChI Key | KUOKLERLHHRXPU-UHFFFAOYSA-N | [4] |

Core Physicochemical Properties

The physicochemical properties of a molecule are the primary determinants of its behavior, from solubility in a solvent to its ability to cross biological membranes. The data presented here are a combination of experimental and computationally predicted values, which together provide a robust profile of the compound.

| Property | Value | Experimental Rationale and Significance |

| Melting Point | Not available | The melting point is a critical indicator of purity and the strength of intermolecular forces in the crystal lattice. A sharp, defined melting range suggests a highly pure compound. This would be determined experimentally using a calibrated melting point apparatus, observing the temperature range from initial liquefaction to complete melting. |

| Boiling Point | 443.2±40.0 °C (Predicted) | As a solid at room temperature, the experimental boiling point is not typically measured. This predicted value is derived from computational models that analyze the molecule's structure, size, and polarity. It serves as an estimate of its thermal stability and volatility under high-temperature conditions. |

| Density | 1.159±0.06 g/cm³ (Predicted) | Density is a fundamental physical property relevant for formulation and process chemistry. The predicted value is based on quantitative structure-property relationship (QSPR) models, providing a reliable estimate for solid materials. |

| pKa (Acidity/Basicity) | Acidic (Amide NH): 15.01±0.29Basic (Amino NH₂): 4.25±0.10 (Predicted) | The pKa values are paramount for predicting the ionization state of the molecule at a given pH. The basicity of the aromatic amine (pKa ~4.25) means it will be protonated (cationic) in strongly acidic environments like the stomach, significantly impacting its solubility and absorption. The amide proton is very weakly acidic and not relevant under physiological conditions. These values are crucial for designing formulations and interpreting bioassay results. |

| LogP (Lipophilicity) | 2.97 (Predicted) | The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity or "greasiness." A LogP of ~3 suggests a compound that is significantly more soluble in lipids than in water. This property is a strong predictor of membrane permeability, protein binding, and overall pharmacokinetic behavior in drug development. |

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of a compound are essential for its practical application and the exploration of its derivatives.

Synthetic Workflow: Amide Bond Formation

The most direct and common synthesis of this compound involves the formation of an amide bond between a carboxylic acid and an amine. This is a cornerstone reaction in medicinal chemistry.

Caption: Generalized workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

Objective: To form an amide bond between 3-aminobenzoic acid and 2,3-dimethylaniline.

-

Acid Activation (Causality: The carboxylic acid is not reactive enough to couple directly; it must be converted to a more electrophilic species).

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 3-aminobenzoic acid in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add 1.1 equivalents of a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and 1.1 equivalents of an activator (e.g., Hydroxybenzotriazole, HOBt).

-

Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of a highly reactive activated ester intermediate.

-

-

Amine Coupling.

-

To the activated mixture, add 1.05 equivalents of 2,3-dimethylaniline.

-

Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification (Causality: To remove unreacted reagents, byproducts, and the solvent to isolate the pure product).

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography or recrystallization to yield the final product.

-

Chemical Reactivity Profile

-

Aromatic Amine (NH₂): This is the most reactive site for electrophilic attack. It can be readily acylated, alkylated, or undergo diazotization followed by Sandmeyer-type reactions, making it a versatile handle for further chemical modification.

-

Amide Linkage (C(=O)NH): The amide bond is generally robust and stable under physiological conditions. It can be hydrolyzed back to the constituent carboxylic acid and amine under harsh acidic or basic conditions with heating.

-

Aromatic Rings: Both phenyl rings are susceptible to electrophilic aromatic substitution. The positions of substitution will be directed by the existing activating (amino, methyl) and deactivating (benzamide) groups.

Spectroscopic and Safety Information

Expected Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra are the gold standard, predicted data provides a valuable reference.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, two singlets for the non-equivalent methyl groups, a broad singlet for the primary amine (NH₂) protons, and a downfield singlet for the amide (NH) proton.

-

¹³C NMR: The carbon NMR would reveal signals for all 15 unique carbon atoms, including the characteristic carbonyl carbon signal around 165-175 ppm.

-

Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 241.13.

Safety, Handling, and Storage

While detailed toxicological data is not available, standard laboratory precautions for handling novel chemical entities should be strictly followed.[3]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.[3]

Conclusion

This compound is a molecule with a defined structure and a predictable physicochemical profile. Its lipophilicity (LogP ~3) and basicity (pKa ~4.25) are key parameters that will govern its behavior in both chemical and biological systems. The synthetic route via amide coupling is robust and well-established, and the primary amine functional group serves as a versatile point for further chemical elaboration. This guide provides the foundational data and scientific rationale necessary for informed research and development involving this compound.

References

- 3-amino-N-methyl-N-phenylbenzamide PubChem Entry.

- 3-amino-N-(2,4-dimethylphenyl)benzamide PubChem Entry.

Sources

- 1. 102630-86-4|this compound|BLD Pharm [bldpharm.com]

- 2. 102630-86-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3-amino-N-(2,4-dimethylphenyl)benzamide | C15H16N2O | CID 13660413 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 3-Aminobenzamide and its Derivatives as PARP Inhibitors

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activity of 3-aminobenzamide (3-AB) and its derivatives, with a primary focus on their role as inhibitors of Poly(ADP-ribose) Polymerase (PARP). It is intended for researchers, scientists, and drug development professionals engaged in oncology, DNA repair, and related fields.

Introduction: The Significance of 3-Aminobenzamide in PARP Inhibition

3-Aminobenzamide is a foundational molecule in the study of PARP inhibition.[1] Historically identified for its role in DNA repair and its ability to enhance the cytotoxicity of DNA alkylating agents and radiation, 3-AB has served as a prototype for the development of more potent and selective PARP inhibitors currently in clinical use.[1] Understanding the mechanism of this archetypal inhibitor provides a solid framework for comprehending the therapeutic strategies that exploit the vulnerabilities of cancer cells with deficient DNA repair pathways.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for a variety of cellular processes, including DNA repair, genomic stability, and programmed cell death.[2] The most abundant and well-studied member, PARP1, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the Base Excision Repair (BER) pathway.[3]

Core Mechanism: Competitive Inhibition of the PARP Catalytic Domain

The primary mechanism of action for 3-aminobenzamide and its derivatives is the competitive inhibition of the PARP enzyme's catalytic activity.[1] PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto target proteins, a process known as PARylation.[4] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.

3-Aminobenzamide, structurally mimicking the nicotinamide moiety of NAD+, binds to the catalytic domain of PARP.[5] This binding action physically obstructs the access of NAD+ to the active site, thereby preventing the synthesis of PAR and halting the downstream DNA repair signaling cascade.[1] This competitive inhibition is a key feature of many PARP inhibitors that have been developed based on the 3-aminobenzamide scaffold.[6]

The PARP Catalytic Cycle and its Interruption

The activation of PARP1 is a multi-step process initiated by the detection of DNA strand breaks.[4] The N-terminal DNA-binding domain of PARP1, which contains zinc finger motifs, recognizes and binds to the damaged DNA.[4] This binding induces a conformational change across the enzyme, leading to the destabilization of an auto-inhibitory helical domain (HD) within the C-terminal catalytic domain.[4][7] The unfolding of the HD opens up the active site, allowing NAD+ to bind and initiate PAR synthesis.[8][9] 3-Aminobenzamide exploits this open conformation, competing with NAD+ for binding and effectively shutting down the enzymatic activity.

Quantitative Analysis of Inhibitory Potency

The efficacy of a PARP inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce PARP activity by 50%. The IC50 of 3-aminobenzamide can vary depending on the cell type and the assay conditions.

| Compound | Cell Line | IC50 | Reference |

| 3-Aminobenzamide | Chinese Hamster Ovary (CHO) | ~50 nM | [10][11][12][13] |

| 3-Aminobenzamide | L1210 (murine leukemia) | 19.1 µM | [10] |

It is noteworthy that while 3-aminobenzamide is a potent inhibitor, some of its derivatives and newer generations of PARP inhibitors exhibit significantly lower IC50 values.[1]

Downstream Consequences of PARP Inhibition

The inhibition of PARP by 3-aminobenzamide has profound effects on cellular function, particularly in the context of DNA repair and cell survival.

Impairment of Base Excision Repair and PARP Trapping

By preventing PARylation, 3-aminobenzamide disrupts the base excision repair (BER) pathway, which is the primary mechanism for repairing single-strand DNA breaks.[3] This leads to a delay in the rejoining of these breaks.[14][15] Furthermore, the inhibition of PARP's catalytic activity can lead to a phenomenon known as "PARP trapping."[5] When a PARP inhibitor is bound to the enzyme at a site of DNA damage, the PARP-DNA complex can become stabilized, effectively "trapping" the enzyme on the DNA.[5] This trapped complex can itself be a cytotoxic lesion, obstructing DNA replication and leading to the formation of more severe double-strand breaks (DSBs).[16]

The Principle of Synthetic Lethality

The most significant therapeutic application of PARP inhibitors, including the conceptual framework provided by 3-aminobenzamide, is the exploitation of synthetic lethality.[1] This concept applies to situations where a defect in two genes or pathways simultaneously results in cell death, while a defect in either one alone is compatible with cell viability.[17]

Many hereditary breast and ovarian cancers are associated with mutations in the BRCA1 or BRCA2 genes.[18] These genes encode proteins that are essential for the high-fidelity repair of DNA double-strand breaks through homologous recombination (HR).[18] In cells with functional BRCA proteins, DSBs that arise from stalled replication forks due to PARP inhibition can be efficiently repaired. However, in BRCA-deficient cancer cells, the absence of a functional HR pathway means that these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death.[18] This selective killing of cancer cells while sparing normal, BRCA-proficient cells is the cornerstone of PARP inhibitor therapy.[17]

Beyond DNA Repair: Other Biological Effects

While the primary mechanism of 3-aminobenzamide is through PARP inhibition and its impact on DNA repair, it and other PARP inhibitors have been shown to influence other cellular processes. These non-canonical functions of PARPs are an active area of research.[2][19][20]

-

Inflammation: 3-aminobenzamide has demonstrated anti-inflammatory effects in various models.[21][22][23] This may be due to the role of PARP1 in regulating the expression of pro-inflammatory cytokines.[23]

-

Neuroprotection: In models of neurodegenerative disorders and traumatic insults, PARP inhibition has shown protective effects.[24][25][26] Overactivation of PARP in response to oxidative stress can lead to neuronal cell death, a process that can be mitigated by inhibitors like 3-aminobenzamide.[25][26]

-

Apoptosis: 3-aminobenzamide can have anti-apoptotic effects in certain contexts, such as protecting against radiation-induced organ damage.[27]

Experimental Protocols for Studying 3-Aminobenzamide Derivatives

Validating the mechanism of action of 3-aminobenzamide and its derivatives requires robust experimental methodologies. Below are outlines of key assays.

Protocol 1: In Vitro PARP Activity Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Principle: Histones are coated onto a microplate. The PARP enzyme, along with the test compound (e.g., 3-aminobenzamide) and biotin-labeled NAD+, is added. If PARP is active, it will transfer the biotinylated ADP-ribose to the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate.[28]

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate to remove unbound histones.

-

Reagent Preparation: Prepare serial dilutions of the 3-aminobenzamide derivative. Prepare the reaction mixture containing the PARP enzyme and biotinylated NAD+.

-

Incubation: Add the test compound dilutions to the wells, followed by the PARP reaction mixture. Incubate at 37°C for 1 hour to allow the enzymatic reaction to proceed.[29]

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at 37°C.[29][30]

-

Substrate Addition: After another wash step, add the HRP substrate (e.g., TMB for colorimetric detection) and incubate in the dark until color develops.[30]

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[29][30] The signal intensity is inversely proportional to the inhibitory activity of the compound.

Protocol 2: Cellular Viability Assay (AlamarBlue Assay)

This assay assesses the cytotoxic effect of 3-aminobenzamide, particularly in combination with DNA damaging agents, to demonstrate synthetic lethality.

Principle: Metabolically active cells reduce the AlamarBlue reagent (resazurin) to a fluorescent product (resorufin). The amount of fluorescence is directly proportional to the number of viable cells.[31]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the 3-aminobenzamide derivative, both alone and in combination with a DNA damaging agent (e.g., a topoisomerase inhibitor or an alkylating agent). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.[31]

-

AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the culture volume) to each well and incubate for 4-6 hours at 37°C.[31]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~544 nm and emission at ~590 nm.[31]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot dose-response curves to determine the IC50 values.

Conclusion

3-Aminobenzamide and its derivatives are pivotal tools in cancer research and drug development. Their mechanism of action, centered on the competitive inhibition of PARP enzymes, has paved the way for targeted therapies that exploit the principle of synthetic lethality in cancers with deficiencies in homologous recombination repair. A thorough understanding of their molecular interactions, downstream cellular consequences, and the appropriate experimental methodologies for their evaluation is essential for advancing the field of precision oncology.

References

- PARPs and PARP inhibitors: molecular mechanisms and clinical applications. (2025-12-30). Signal Transduction and Targeted Therapy.

- Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins. Nucleic Acids Research.

- Overview of binding pocket for NAD + in the catalytic domain of PARP1. ResearchGate.

- NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. ResearchGate.

- ELISA Kit for Poly ADP Ribose Polymerase (PARP). Cloud-Clone Corp.

- Beyond protein modification: the rise of non-canonical ADP-ribosylation. Biochemical Society Transactions.

- The taming of PARP1 and its impact on NAD+ metabolism. Journal of Cell Science.

- PARP (Poly ADP‐ribose Polymerase) Family in Health and Disease. Advanced Science.

- Overview of Base Excision Repair Biochemistry. Progress in Nucleic Acid Research and Molecular Biology.

- How ligands regulate the binding of PARP1 with DNA: Deciphering the mechanism at the molecular level. PLOS ONE.

- 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. Experimental Neurology.

- 3-Aminobenzamide – Knowledge and References. Taylor & Francis.

- Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts. Cancer Research.

- 3-Aminobenzamide (PARP-IN-1): Mechanistic Leverage and St... Online Inhibitor.

- Human Cleaved-PARP (D214/G215) and PARP ELISA Kit. RayBiotech.

- PARP assay for inhibitors. BMG LABTECH.

- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.

- Effect of 3-aminobenzamide on the process of ultraviolet-induced DNA excision repair. Carcinogenesis.

- Structures of 3-aminobenzamides reported by Schüler, Linusson et al.... ResearchGate.

- Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry.

- Non-DNA repair functions of PARP-1 influence the “hallmarks of cancer”. ResearchGate.

- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience.

- 3-Aminobenzamide protects against cerebral artery injury and inflammation in rats with intracranial aneurysms. Pharmazie.

- Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase. Mutation Research.

- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience.

- PARP Inhibitors as Therapeutics: Beyond Modulation of PARylation. Cancers.

- In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments.

- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols.

- Protective effects of 3-aminobenzamide, an inhibitor of poly (ADP- ribose) synthase in a carrageenan-induced model of local inflammation. UTMB Research Experts.

- 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. Digestive Diseases and Sciences.

- Unlocking Synthetic Lethality: Targeting PARP Inhibition in BRCA1 and BRCA2 Mutant Cancers. YouTube.

- Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats. International Journal of Radiation Biology.

- Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Translational Cancer Research.

- Synthetic Lethality through the Lens of Medicinal Chemistry. Journal of Medicinal Chemistry.

- Captured snapshots of PARP1 in the active state reveal the mechanics of PARP1 allostery. Molecular Cell.

- Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. PARPs and PARP inhibitors: molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Captured snapshots of PARP1 in the active state reveal the mechanics of PARP1 allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]

- 13. chempaign.net [chempaign.net]

- 14. Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PARP (Poly ADP‐ribose Polymerase) Family in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 3-Aminobenzamide protects against cerebral artery injury and inflammation in rats with intracranial aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 23. 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. cloud-clone.com [cloud-clone.com]

- 30. raybiotech.com [raybiotech.com]

- 31. bmglabtech.com [bmglabtech.com]

3-Aminobenzamide: A Technical Guide to a First-Generation PARP Inhibitor

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the foundational poly(ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide (3-AB). This document provides a detailed exploration of its mechanism of action, historical significance, comparative analysis with contemporary PARP inhibitors, and practical, field-proven experimental protocols.

Section 1: The Central Role of PARP1 in Cellular Homeostasis and Disease

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP1 catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming complex poly(ADP-ribose) (PAR) chains.[1] This process, known as PARylation, serves as a scaffold to recruit DNA repair machinery to the site of damage, facilitating pathways such as base excision repair (BER).

Beyond its role in DNA repair, PARP1 is involved in a multitude of cellular processes, including the regulation of chromatin structure, transcription, and programmed cell death.[1] However, the overactivation of PARP1 in response to extensive DNA damage can lead to a significant depletion of cellular NAD+ and ATP, culminating in a form of programmed cell death known as parthanatos.[2]

Section 2: 3-Aminobenzamide (3-AB): The Archetypal PARP Inhibitor

Historical Perspective and Chemical Properties

3-Aminobenzamide (3-AB) was one of the first compounds identified as an inhibitor of PARP activity.[3] As a structural analog of the nicotinamide moiety of NAD+, 3-AB acts as a competitive inhibitor, binding to the catalytic domain of PARP and preventing the synthesis of PAR.[1][3] This foundational discovery paved the way for the development of a new class of therapeutic agents targeting DNA repair pathways.

Chemical Properties of 3-Aminobenzamide:

| Property | Value | Source(s) |

| Chemical Formula | C₇H₈N₂O | [4] |

| Molecular Weight | 136.15 g/mol | [4] |

| Appearance | Off-white powder | [4] |

| Melting Point | 115-116 °C | [4] |

| Solubility | Soluble in water (up to 100 mM), DMSO (~30 mg/ml), and ethanol (~25 mg/ml) | [5][6] |

| CAS Number | 3544-24-9 | [4] |

Mechanism of Action: Competitive Inhibition of NAD+

The inhibitory action of 3-aminobenzamide is a direct consequence of its structural similarity to the nicotinamide portion of NAD+.[1] This allows it to occupy the NAD+ binding site within the catalytic domain of PARP1. By doing so, it prevents the enzymatic transfer of ADP-ribose units, effectively halting the formation of PAR chains. This inhibition of PARP activity disrupts the recruitment of DNA repair proteins to sites of single-strand breaks.

Diagram: Mechanism of 3-Aminobenzamide Inhibition

Caption: Mechanism of PARP1 inhibition by 3-aminobenzamide.

Section 3: Comparative Analysis of PARP Inhibitors

While 3-AB was a pioneering tool in PARP research, its potency is significantly lower than that of clinically approved and next-generation PARP inhibitors.[3] The development of more potent and selective inhibitors has been a major focus of cancer therapy research. The following table provides a comparative overview of the inhibitory concentrations (IC50) of 3-AB and other notable PARP inhibitors against PARP1 and PARP2.

| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Generation/Class |

| 3-Aminobenzamide | ~30,000 | - | - | First-Generation (prototype) |

| Olaparib | 1 - 19 | 1 - 251 | ~1 - 13 | First-Generation (clinical) |

| Rucaparib | 0.8 - 3.2 | 28.2 | ~8.8 - 35 | First-Generation (clinical) |

| Niraparib | 2 - 35 | 2 - 15.3 | ~0.4 - 7.6 | First-Generation (clinical) |

| Talazoparib | ~0.5 | ~0.2 | ~0.4 | First-Generation (clinical) |

| Veliparib | ~4 - 5 | ~2 - 4 | ~0.5 - 0.8 | First-Generation (clinical) |

| AZD5305 (Saruparib) | 2.3 | >1000 | >500 | Next-Generation (PARP1-selective) |

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[7][8][9][10][11][12][13]

The trend in PARP inhibitor development has moved towards greater potency and, more recently, selectivity for PARP1 over PARP2. This is driven by evidence suggesting that PARP1 is the primary driver of synthetic lethality in cancers with homologous recombination deficiencies (e.g., BRCA mutations), while inhibition of PARP2 may contribute to hematological toxicities.[14]

Section 4: Experimental Protocols Utilizing 3-Aminobenzamide

The following protocols provide detailed, step-by-step methodologies for common experiments involving 3-aminobenzamide.

In Vitro PARP Activity Assay (Radiometric)

This protocol measures the incorporation of radiolabeled NAD+ into acid-precipitable macromolecules as a measure of PARP activity.

Materials:

-

Cells of interest cultured in 12-well plates

-

3-Aminobenzamide (stock solution in water or DMSO)

-

³H-NAD+ (radiolabeled NAD+)

-

Sheared genomic DNA (to activate PARP)

-

Ice-cold 5% Trichloroacetic acid (TCA)

-

Scintillation counter and vials

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Culture: Plate cells in 12-well plates and grow to the desired confluency (typically 70-80%).

-

Inhibitor Treatment: Treat the cells with varying concentrations of 3-aminobenzamide (e.g., 1 µM to 10 mM) for a predetermined duration (e.g., 1-4 hours). Include a vehicle control (water or DMSO).

-

Reaction Initiation: Prepare a reaction mixture containing ³H-NAD+ and sheared genomic DNA in an appropriate buffer. Aspirate the culture medium from the wells and wash the cells once with PBS. Add the reaction mixture directly to the washed cells.[15][16]

-

Incubation: Incubate the plates at 37°C for 60 minutes to allow the PARP-catalyzed reaction to proceed.[15][16]

-

Precipitation: Stop the reaction by aspirating the reaction mixture and adding ice-cold 5% TCA to each well. Scrape the cells and transfer the suspension to a microcentrifuge tube.[15][16]

-

Washing: Pellet the precipitated macromolecules by centrifugation. Wash the pellet with 5% TCA to remove unincorporated ³H-NAD+.

-

Quantification: Resuspend the final pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated ³H-NAD+ is proportional to the PARP activity.[15]

Diagram: PARP Activity Assay Workflow

Caption: Workflow for a radiometric PARP activity assay.

Cell Viability Assay (MTT) to Assess Sensitization to DNA Damage

This protocol uses the MTT assay to determine if 3-aminobenzamide can sensitize cancer cells to a DNA-damaging agent.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

3-Aminobenzamide

-

DNA-damaging agent (e.g., temozolomide, cisplatin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[17]

-

Treatment: Treat the cells with a dose range of the DNA-damaging agent, both in the presence and absence of a fixed concentration of 3-aminobenzamide (e.g., 1-5 mM). Include wells with 3-AB alone to assess its intrinsic cytotoxicity, as well as untreated and vehicle controls.

-

Incubation: Incubate the plates for a period sufficient to observe the cytotoxic effects of the DNA-damaging agent (typically 48-72 hours).

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A decrease in cell viability in the combination treatment group compared to the DNA-damaging agent alone indicates sensitization by 3-aminobenzamide.

In Vivo Mouse Model of Ischemia-Reperfusion Injury

This protocol provides a general framework for using 3-aminobenzamide in a mouse model of transient focal cerebral ischemia.

Materials:

-

Male Swiss mice

-

3-Aminobenzamide

-

Sterile saline for injection

-

Anesthetic (e.g., chloral hydrate)

-

Surgical instruments for inducing middle cerebral artery occlusion (MCAO)

Procedure:

-

Animal Model: Induce transient focal cerebral ischemia in anesthetized mice by occluding the middle cerebral artery for a defined period (e.g., 15 minutes).[20]

-

3-AB Formulation and Administration: Prepare a solution of 3-aminobenzamide in sterile saline. A common in vivo formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[16] Administer 3-AB via intraperitoneal (i.p.) injection. A range of doses (e.g., 20-40 mg/kg) should be tested to determine the optimal neuroprotective dose.[20] In the cited study, 3-AB was administered 15 minutes before reperfusion.[20]

-

Reperfusion: After the ischemic period, remove the occlusion to allow for reperfusion.

-

Endpoint Analysis: At a predetermined time point post-reperfusion (e.g., 24 or 48 hours), euthanize the animals and harvest the brains.[20]

-

Outcome Measures: Assess the extent of brain injury by measuring the infarct volume (e.g., using TTC staining). Additionally, neutrophil infiltration can be quantified by measuring myeloperoxidase (MPO) activity in brain tissue homogenates.[20]

Section 5: Conclusion and Future Perspectives

3-Aminobenzamide, as a first-generation PARP inhibitor, has been instrumental in elucidating the fundamental roles of PARP1 in DNA repair and cellular stress responses. While it has been largely superseded in clinical applications by more potent and selective inhibitors, 3-AB remains a valuable and cost-effective tool for preclinical research. Its well-characterized mechanism of action and extensive history of use provide a solid foundation for investigating the broader implications of PARP inhibition in various disease models. The continued exploration of PARP biology, including the development of highly selective PARP1 inhibitors, owes a significant debt to the foundational knowledge gained from studies utilizing 3-aminobenzamide.

References

- 3-Aminobenzamide – Knowledge and References. Taylor & Francis. URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003226262-11/3-aminobenzamide-dieter-steinhagen

- Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539294/

- Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. Benchchem. URL: https://www.benchchem.com/blog/application-of-3-amino-2-iodobenzamide-in-medicinal-chemistry-a-focus-on-parp-inhibition/

- Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. URL: https://www.researchgate.

- Inhibitors of PARP: Number crunching and structure gazing. PNAS. URL: https://www.pnas.org/doi/10.1073/pnas.2121314119

- Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9433433/

- Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. Frontiers. URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.950993/full

- PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate. URL: https://www.researchgate.

- PARP Universal Colorimetric Assay Kit. R&D Systems. URL: https://www.rndsystems.com/products/parp-universal-colorimetric-assay-kit_4677-096-k

- 3-Aminobenzamide | C7H8N2O | CID 1645. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminobenzamide

- Universal Chemiluminescent PARP Assay Kit 96 Tests. Trevigen. URL: https://trevigen.com/wp-content/uploads/2017/08/4676-096-K.pdf

- Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. URL: https://www.researchgate.net/figure/Summary-of-inhibition-measurements-for-PARPi-with-PARP1-and-PARP2-and-comparison-to_fig3_359196317

- Inhibitors of PARP: Number crunching and structure gazing. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8919011/

- Simplified schema illustrating the major interactions of PARP-1 after... ResearchGate. URL: https://www.researchgate.net/figure/Simplified-schema-illustrating-the-major-interactions-of-PARP-1-after-DNA-damage-PARP-1_fig2_359670001

- MTT assay protocol. Abcam. URL: https://www.abcam.com/protocols/mtt-assay-protocol

- A schematic representation of PARP1 activity in single-strand break... ResearchGate. URL: https://www.researchgate.net/figure/A-schematic-representation-of-PARP1-activity-in-single-strand-break-repair-and-the_fig1_344503770

- 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/14732560/

- The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4628853/

- Instructions. Interchim. URL: https://www.interchim.fr/ft/4/4675-096.pdf

- 3-Aminobenzamide | PARP. TargetMol. URL: https://www.targetmol.com/inhibitors/3-Aminobenzamide

- Repair pathway for PARP-1 DNA-protein crosslinks. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4684941/

- 3-Aminobenzamide PARP inhibitor. Selleck Chemicals. URL: https://www.selleckchem.com/products/3-aminobenzamide.html

- PARP-1 domain layout and arrangement in the DNA-bound form. (A) Cartoon... ResearchGate. URL: https://www.researchgate.

- 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/09553002.2016.1236728

- 3-Aminobenzamide (CAS 3544-24-9). R&D Systems. URL: https://www.rndsystems.com/product-detail/3-aminobenzamide_3000

- Cell Viability Assays. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/books/NBK143586/

- 3-Aminobenzamide = 99 TLC 3544-24-9. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/sigma/a0788

- MTT Cell Proliferation Assay. ATCC. URL: https://www.atcc.

- MTT Proliferation Assay Protocol. ResearchGate. URL: https://www.researchgate.

- Protocols for Cellular assay. Abcam. URL: https://www.abcam.com/protocols/cellular-assays

- Post-treatment at 12 or 18 hours with 3-aminobenzamide ameliorates retinal ischemia-reperfusion damage. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11488421/

- 3-Aminobenzamide protects against cerebral artery injury and inflammation in rats with intracranial aneurysms. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30920584/

- 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19839840/

- Evaluation of a novel technique for intraperitoneal injections in mice. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/26484820/

Sources

- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ≥99% (TLC), PARP inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. rndsystems.com [rndsystems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]

- 17. researchgate.net [researchgate.net]

- 18. atcc.org [atcc.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Benzamide-Based PARP Inhibitors

Abstract

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in targeted cancer therapy, particularly for malignancies with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. The discovery of these agents is rooted in the principle of synthetic lethality, a concept that has been successfully translated from bench to bedside. Central to the development of many clinically successful PARP inhibitors is the benzamide scaffold, a privileged structure that effectively mimics the nicotinamide moiety of the PARP substrate, NAD+. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies underpinning the discovery of novel benzamide-based PARP inhibitors. We will explore the molecular rationale for PARP inhibition, the evolution of inhibitor design through structure-activity relationship (SAR) studies, and the critical experimental workflows for compound validation. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

The Foundational Rationale: Why Target PARP with Benzamides?

The Role of PARP in the DNA Damage Response

The Poly (ADP-ribose) polymerase (PARP) superfamily consists of enzymes critical to maintaining genomic integrity.[1] PARP1, the most abundant member, functions as a primary sensor for DNA single-strand breaks (SSBs).[2][3] Upon detecting a break, PARP1 binds to the damaged DNA and utilizes its substrate, nicotinamide adenine dinucleotide (NAD+), to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins.[4][5] This PARylation event acts as a signaling scaffold, recruiting other essential DNA repair proteins, such as XRCC1 and DNA ligase III, to the site of damage to orchestrate the repair process.[4]

The Principle of Synthetic Lethality: An Achilles' Heel for Cancer

The therapeutic power of PARP inhibitors lies in the concept of "synthetic lethality." This occurs when the simultaneous loss of two separate gene functions leads to cell death, whereas the loss of either one alone is non-lethal.[3] Many hereditary cancers, particularly breast and ovarian cancers, are associated with mutations in the BRCA1 or BRCA2 genes, which are essential for repairing DNA double-strand breaks (DSBs) through the high-fidelity homologous recombination (HR) pathway.[3][6]

In these BRCA-deficient cancer cells, the HR pathway is compromised. The cells become heavily reliant on other repair mechanisms, including the PARP-mediated repair of SSBs, to survive. When a PARP inhibitor is introduced, SSBs are no longer efficiently repaired.[3] During DNA replication, these unrepaired SSBs collapse the replication fork, leading to the formation of highly toxic DSBs.[7] Since the HR pathway is non-functional, the cancer cell cannot repair these DSBs, resulting in catastrophic genomic instability and apoptotic cell death.[3][6] Normal, healthy cells with functional BRCA genes are largely unaffected because they can still utilize the HR pathway to repair the DSBs, creating a wide therapeutic window.[3]

The Benzamide Scaffold: A Foundational Pharmacophore

The discovery of PARP inhibitors began with the observation that nicotinamide, a natural byproduct of the PARP reaction, could inhibit the enzyme. This led to the exploration of nicotinamide mimetics. The benzamide structure emerged as a highly effective pharmacophore.[8][9] Co-crystallization studies revealed that the benzamide core fits neatly into the nicotinamide-binding pocket of the PARP catalytic domain, establishing key hydrogen bond interactions with backbone atoms of Gly863 and Ser904, mimicking the binding of the natural substrate.[10][11] This foundational interaction anchors the inhibitor, providing a stable platform from which further chemical modifications can be made to enhance potency and selectivity.[9]

From Simple Scaffolds to Potent Drugs: The Evolution of Inhibitor Design

The journey from the first simple benzamide inhibitors to today's highly potent, clinically approved drugs is a testament to the power of medicinal chemistry and structure-based drug design.

Early-Generation Inhibitors and Structure-Activity Relationship (SAR)

The first PARP inhibitors, such as 3-aminobenzamide, were relatively weak, with IC50 values in the micromolar range.[8][12] Initial SAR studies focused on modifications to the benzamide ring.[13][14] These early efforts established fundamental principles: the primary carboxamide group was essential for the key hydrogen bonding interactions, and substitutions at different positions on the phenyl ring could modulate potency.[15][16][17] Relating these structural changes to biological activity allowed chemists to build a qualitative understanding of the binding pocket.[13]

The Impact of Structure-Based Drug Design

A paradigm shift occurred with the solving of the co-crystal structure of the PARP catalytic domain with inhibitors.[1] These structures provided a high-resolution map of the NAD+ binding site, revealing a hydrophobic pocket and a critical π-π stacking interaction with the side chain of Tyr907.[5][11] This knowledge enabled a transition from trial-and-error chemistry to rational, structure-based design.

Design strategies evolved to incorporate cyclic structures that would constrain the amide bond in a favorable conformation for binding, leading to scaffolds like the phthalazinone in Olaparib.[11] Further modifications extended from the core benzamide moiety to occupy the adjacent adenosine-binding pocket, significantly increasing both potency and selectivity for PARP-1/2 over other PARP family members.[18]

Caption: Benzamide core interactions within the PARP-1 catalytic site.

A Validated Workflow for Inhibitor Discovery and Characterization

A robust and logical experimental cascade is essential for identifying and validating novel benzamide-based PARP inhibitors. The following workflow progresses from high-throughput screening to detailed cellular characterization.

Caption: A logical progression for identifying and validating lead candidates.

Protocol: In Vitro PARP-1 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP-1 enzyme.

Causality: This is the primary screen. It directly measures the compound's ability to inhibit the enzyme's catalytic activity in a clean, biochemical system, free from confounding cellular factors like membrane permeability.

Methodology:

-

Plate Preparation: Add 2 µL of test compound serially diluted in DMSO to a 384-well plate. Include a positive control (e.g., Olaparib) and a negative control (DMSO only).

-

Enzyme Addition: Add 10 µL of reaction buffer containing recombinant human PARP-1 enzyme and biotinylated NAD+ substrate to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

Stopping the Reaction: Add 10 µL of streptavidin-europium solution. This streptavidin conjugate will bind to the biotinylated PAR chains produced by the active enzyme.

-

Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader. High signal indicates high PARP-1 activity (low inhibition), while low signal indicates low activity (high inhibition).

-

Analysis: Plot the signal versus compound concentration and fit to a four-parameter logistic equation to calculate the IC50 value.

Protocol: Cellular Viability Assay in Isogenic Cell Lines

Objective: To demonstrate selective killing of BRCA-deficient cells (synthetic lethality) and determine the cellular IC50.

Causality: This is the critical experiment to validate the therapeutic hypothesis. Using an isogenic pair of cell lines (identical genetic background except for the BRCA gene status) provides a self-validating system. Potent activity in the BRCA-deficient line coupled with minimal activity in the BRCA-proficient line confirms the desired mechanism of action.

Methodology:

-

Cell Seeding: Seed both BRCA1-mutant (e.g., MDA-MB-436) and BRCA1-proficient (e.g., MDA-MB-231) cells into 96-well plates at a density of 5,000 cells/well.[19] Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72-96 hours.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence Reading: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of cell viability against the compound concentration for both cell lines to determine the respective IC50 values. A large differential between the two IC50 values indicates successful synthetic lethality.

Advanced Mechanistic Insights: PARP Trapping

While catalytic inhibition is the foundational mechanism, a second, more potent mechanism has been identified for many advanced inhibitors: PARP trapping .[20]

This phenomenon occurs when the inhibitor binds to the PARP enzyme in such a way that it not only blocks its catalytic activity but also physically traps the PARP-inhibitor complex onto the DNA at the site of a break.[20][21] This trapped complex is a significant physical obstruction to DNA replication and repair machinery, proving to be even more cytotoxic than an unrepaired SSB alone. The trapping efficiency of different inhibitors varies and does not always correlate directly with their catalytic inhibitory potency. This dual mechanism helps explain why some PARP inhibitors are more clinically effective than others.[21]

Caption: Catalytic inhibition vs. the more potent PARP trapping mechanism.

Data Summary and Preclinical Advancement

The culmination of the discovery workflow is the identification of a lead candidate with a compelling data package.

Table 1: Representative Data Profile for a Novel Benzamide PARP Inhibitor Candidate (INV-2026)

| Assay Type | Metric | Result | Interpretation |

| Biochemical | PARP-1 Enzymatic IC50 | 1.5 nM | Potent direct inhibition of the target enzyme. |

| Cellular Target | PARylation EC50 | 5.2 nM | Excellent cell permeability and target engagement. |

| Synthetic Lethality | MDA-MB-436 (BRCA1-mut) IC50 | 8.0 nM | High potency in the target cancer cell line. |

| Synthetic Lethality | MDA-MB-231 (BRCA1-WT) IC50 | >5,000 nM | >600-fold selectivity, confirming synthetic lethality. |

| DNA Damage | γH2AX Foci Induction | Strong induction at 10 nM | Confirms mechanism of inducing DSBs. |

A candidate like INV-2026 would proceed to further studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, toxicology assessments, and ultimately, evaluation in in vivo xenograft models using BRCA-deficient tumors to confirm anti-cancer efficacy in a living system.[19][22]

Conclusion

The discovery of novel benzamide-based PARP inhibitors is a landmark achievement in rational drug design and personalized medicine. By leveraging a deep understanding of the DNA damage response and the principle of synthetic lethality, scientists have successfully exploited a key vulnerability in certain cancers. The benzamide scaffold provided the critical starting point, and its evolution was guided by structural biology, meticulous SAR studies, and a robust cascade of biochemical and cellular assays. The methodologies and principles outlined in this guide represent a validated framework for the continued discovery and development of next-generation PARP inhibitors, with the ultimate goal of improving outcomes for patients with difficult-to-treat cancers.

References

- The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review.

- The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A System

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC.

- What are PARP inhibitors and how do they work?. (2024).

- Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). (n.d.). PubMed.

- What are PARP inhibitors?. (2024). MD Anderson Cancer Center.

- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (n.d.).

- Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2022). PubMed.

- Structural Implications for Selective Targeting of PARPs. (2013). Frontiers.

- Structural Basis for Inhibitor Specificity in Human Poly(ADP-ribose) Polymerase-3. (n.d.).

- Evolution of the Development of PARP Inhibitors. (n.d.).

- Major structural interactions of known PARP inhibitors with the NAD +.... (n.d.).

- Discovery of the PARP (poly ADP-ribose) polymerase inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)

- PARP1: Structural Insights and Pharmacological Targets for Inhibition. (n.d.). PMC - NIH.

- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.

- Structural basis for allosteric PARP-1 retention on DNA breaks. (n.d.). PMC - NIH.

- Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. (n.d.). Benchchem.

- Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. (2018). PubMed.

- Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;.... (n.d.).

- Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. (2023). ACS Medicinal Chemistry Letters.

- Timeline of PARP inhibitor development | Download Scientific Diagram. (n.d.).

- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC - NIH.

- Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (n.d.). Taylor & Francis Online.

- Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. (n.d.). Benchchem.

- Structure Activity Rel

- (PDF) Structure-activity relationships for the design of small-molecule inhibitors. (n.d.).

- A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (n.d.). PubMed Central.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.

Sources

- 1. Frontiers | Structural Implications for Selective Targeting of PARPs [frontiersin.org]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]

- 18. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"3-amino-N-(2,3-dimethylphenyl)benzamide safety data sheet"

An In-Depth Technical Guide to the Safe Handling of 3-amino-N-(2,3-dimethylphenyl)benzamide

This guide provides comprehensive safety information for researchers, scientists, and drug development professionals working with this compound. It is structured to provide not only essential safety protocols but also the scientific rationale behind these recommendations, ensuring a thorough understanding of the potential hazards and the necessary precautions.

Chemical Identification and Physical Properties

This compound is a benzamide derivative with the molecular formula C15H16N2O.[1] Understanding its fundamental properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 102630-86-4 | [1][2] |

| Molecular Formula | C15H16N2O | [1] |

| Molecular Weight | 240.30 g/mol | [1] |

| Appearance | Off-white solid (powdered form), Colorless crystals (crystalline form) | [3] |

| Solubility | Slightly soluble in water; soluble in many organic solvents. | [3] |

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not detailed in the available safety data sheet, related benzamide compounds are known to cause skin, eye, and respiratory irritation.[4][5][6] Therefore, it is prudent to handle this compound with the assumption that it may present similar hazards.

Anticipated Potential Hazards:

The following workflow outlines the initial assessment and handling precautions upon receiving the compound.

Caption: Initial Hazard Assessment and Handling Workflow.

Exposure Controls and Personal Protection

Given the potential for irritation, stringent exposure controls are paramount. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize any potential exposure.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5][7] This is the primary means of controlling inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection: Wear impervious, flame-retardant clothing and compatible chemical-resistant gloves.[2][7] The specific glove material should be selected based on the solvent being used.

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.[2]

Caption: Personal Protective Equipment (PPE) Selection Guide.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Handling

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools to prevent electrostatic discharge.[2]

Storage

First-Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2][4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][4][8] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4][8] |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |

Accidental Release Measures

A clear and practiced response plan is essential for managing accidental spills.

Step-by-Step Spill Response Protocol:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.[2]

-

Absorb: For small spills, collect the material with an inert absorbent material.

-

Collect: Carefully scoop or sweep up the spilled material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[2][7]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[2]

Stability and Reactivity

While specific reactivity data for this compound is not available, general principles for organic amides should be followed.[2]

-

Conditions to Avoid: Avoid dust generation.[5]

-

Incompatible Materials: Avoid strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides and nitrogen oxides.[5]

Toxicological and Ecological Information

There is no specific toxicological or ecological data available for this compound in the provided search results.[2] As a precautionary measure, it should be handled as a compound with unknown toxicity. Release into the environment should be avoided.[7]

Disposal Considerations

All waste materials should be considered hazardous and disposed of accordingly.

-

Product: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

References

- 3-amino Benzamide SAFETY DATA SHEET Section 2. Hazards - Studylib. (URL: [Link])

- 3-amino-N-(2,4-dimethylphenyl)benzamide | C15H16N2O | CID 13660413 - PubChem. (URL: [Link])

- Benzamide - Wikipedia. (URL: [Link])

Sources

- 1. 102630-86-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Benzamide - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. aksci.com [aksci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. studylib.net [studylib.net]

- 8. fishersci.com [fishersci.com]

A-Technical-Guide-to-Unlocking-the-Therapeutic-Potential-of-3-amino-N-2-3-dimethylphenyl-benzamide-A-Roadmap-for-Target-Identification-and-Validation

Abstract